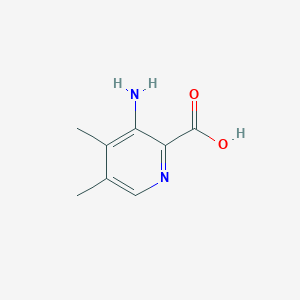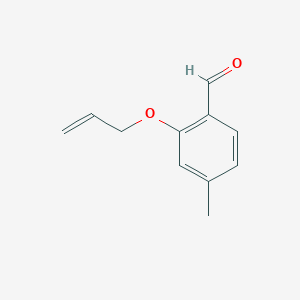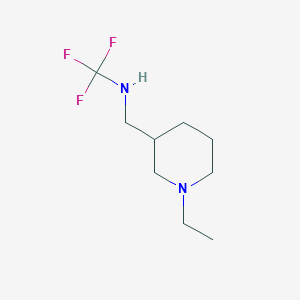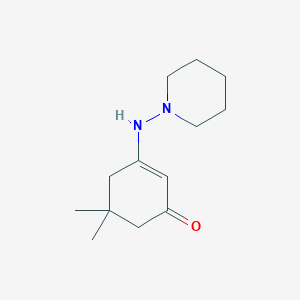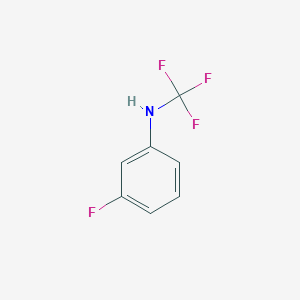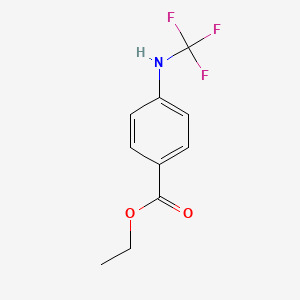
3-Methyl-1,2,3,4-tetrahydro-5H-pyrido(3,2-b)indole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1,2,3,4-tetrahydro-5H-pyrido(3,2-b)indole-5-carboxylic acid is a heterocyclic compound that belongs to the indole family. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is known for its unique structure, which includes a pyridoindole core, making it an interesting subject for chemical and biological research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,2,3,4-tetrahydro-5H-pyrido(3,2-b)indole-5-carboxylic acid can be achieved through several methods. One common approach involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol . This reaction yields the corresponding tricyclic indole in good yield. Another method involves the reaction of dihydrofuran with hydrazone under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1,2,3,4-tetrahydro-5H-pyrido(3,2-b)indole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
3-Methyl-1,2,3,4-tetrahydro-5H-pyrido(3,2-b)indole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Methyl-1,2,3,4-tetrahydro-5H-pyrido(3,2-b)indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-1,2,3,4-tetrahydro-9H-pyrido(3,4-b)indole-3-carboxylic acid
- 9H-Pyrido(3,4-b)indole, 1-methyl-
Uniqueness
3-Methyl-1,2,3,4-tetrahydro-5H-pyrido(3,2-b)indole-5-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
63869-96-5 |
|---|---|
Formule moléculaire |
C13H14N2O2 |
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
3-methyl-1,2,3,4-tetrahydropyrido[3,2-b]indole-5-carboxylic acid |
InChI |
InChI=1S/C13H14N2O2/c1-8-6-11-12(14-7-8)9-4-2-3-5-10(9)15(11)13(16)17/h2-5,8,14H,6-7H2,1H3,(H,16,17) |
Clé InChI |
ZQYQYSBFYZIGBY-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2=C(C3=CC=CC=C3N2C(=O)O)NC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1H-Benzo[d]imidazol-1-yl)-N-ethylethanamine](/img/structure/B13960269.png)

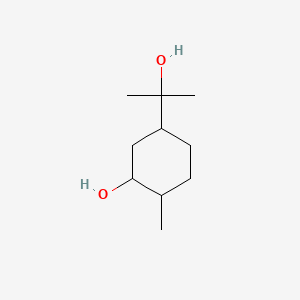

![cyclohexylazanium;[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B13960306.png)
![2-(7-(Bromomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanamine](/img/structure/B13960313.png)
